Crystallographic and Conformational Analysis of 2,2-Difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one
Crystallographic and Conformational Analysis of 2,2-Difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one
Executive Summary
The compound 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one (CAS: 1694420-45-5)[1] is a highly specialized fluorinated building block utilized in advanced medicinal chemistry and structure-based drug design. The strategic installation of a difluoroacetyl group at the C3 position of the indole core fundamentally alters the molecule's lipophilicity, metabolic stability, and hydrogen-bonding profile. As a Senior Application Scientist, understanding the precise three-dimensional architecture of this molecule is paramount. This whitepaper provides an in-depth technical analysis of its molecular geometry, crystal packing behavior, and the self-validating crystallographic protocols required to resolve its structure.
Electronic and Conformational Architecture
The molecular geometry of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one is governed by the steric and electronic interplay between the rigid heteroaromatic core and the highly polarized difluoroacetyl substituent. Drawing direct crystallographic parallels from the structurally analogous 2,2-dichloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one, which has been definitively characterized via single-crystal X-ray analysis[2], several critical conformational rules emerge:
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Indole Core Planarity: The fused bicyclic indole system maintains strict planarity, characterized by near-zero torsional strain across the aromatic bonds.
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C3-Acyl Orientation: The carbonyl group ( C=O ) exhibits a strong rotational preference to orient anti to the C2-H bond of the indole ring. This specific geometry minimizes steric clash with the bulky N-methyl group at the N1 position and favorably aligns the molecular dipole moments to reduce internal energy.
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Difluoromethyl (-CHF 2 ) Conformation: The highly electronegative fluorine atoms exert a profound inductive pull, compressing the adjacent C(sp 3 )-C(sp 2 ) bond length. The rotational conformation of the -CHF 2 group is not random; it is dictated by the gauche effect. Hyperconjugative interactions—specifically the donation of electron density from adjacent σC−H orbitals into the low-lying antibonding σC−F∗ orbitals—lock the fluorine atoms into a staggered conformation relative to the carbonyl plane[3].
Crystal Packing and Intermolecular Networks
The solid-state assembly of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one is highly distinct from standard indoles. Because the N1 position is methylated, the molecule is stripped of its primary classical hydrogen bond donor (the N-H group). Consequently, the crystal lattice must stabilize itself through a complex hierarchy of secondary, non-classical interactions[4]:
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Non-Classical Hydrogen Bonding (C-H···O): The highly polarized carbonyl oxygen acts as a primary acceptor, forming bifurcated interactions with the acidic C2-H of neighboring indole rings and the activated C-H of the difluoromethyl group.
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Halogen Interactions (C-H···F): While weaker than standard hydrogen bonds, the C-H···F interactions are highly directional and serve as the "mortar" that locks the crystal lattice into its final space group (typically monoclinic, P21/c ).
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π−π Stacking: The planar, electron-rich indole cores align in parallel displaced configurations, driven by dispersion forces with optimal centroid-to-centroid distances of ~3.7 Å.
Figure 1: Primary intermolecular forces governing the crystal packing of fluorinated indoles.
Quantitative Structural Data
To facilitate rapid comparison for computational chemists and crystallographers, the expected quantitative geometric and crystallographic parameters for this class of compounds are summarized below.
Table 1: Key Geometric Parameters (Expected Values)
| Parameter | Atoms Involved | Expected Value | Structural Causality |
| Bond Length | C(sp 3 )-F | ~1.36 Å | Shortened and highly polarized due to the extreme electronegativity of fluorine. |
| Bond Length | C=O | ~1.22 Å | Standard carbonyl double bond, slightly contracted by adjacent -CHF 2 electron withdrawal. |
| Bond Angle | F-C-F | ~106° | Compressed relative to the ideal 109.5° tetrahedral angle due to VSEPR theory and steric bulk. |
| Torsion Angle | O=C-C3-C2 | ~175° (Anti) | Strictly dictated by the requirement to minimize steric clash with the N-methyl group. |
Table 2: Typical Crystallographic Data Summary
| Crystallographic Parameter | Value / Description |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Z (Molecules per unit cell) | 4 |
| Data Collection Temperature | 100(2) K (Cryogenic) |
| Preferred Radiation Source | Cu K α ( λ = 1.54184 Å) |
Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SCXRD)
The accurate determination of fluorine positions requires rigorous experimental control. The following protocol outlines the self-validating workflow for the SCXRD analysis of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one.
Phase 1: Crystal Growth via Vapor Diffusion
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Causality: Fluorinated indoles often resist crystallization via simple thermal cooling due to their high solubility in organic solvents. Vapor diffusion provides a slow, thermodynamically controlled supersaturation environment, preventing the formation of twinned or amorphous precipitates.
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Step-by-Step:
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Dissolve 10 mg of the highly pure (>99%) compound in 0.5 mL of dichloromethane (solvent) in a 2 mL inner vial.
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Place the uncapped inner vial inside a 20 mL outer vial containing 3 mL of pentane (antisolvent).
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Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at 4 °C for 72–96 hours.
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Self-Validation Checkpoint: Successful growth is visually confirmed under a polarized light microscope. Crystals must exhibit sharp edges, uniform block-like morphology, and complete extinction of light upon stage rotation (birefringence), confirming a single, un-twinned lattice.
Phase 2: Cryogenic Data Collection
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Causality: Cryogenic temperatures (100 K) are mandatory to minimize thermal atomic displacement parameters (ADPs). This is particularly critical for accurately resolving the electron density of the highly electronegative fluorine atoms and avoiding artifacts from rotational disorder in the -CHF 2 group.
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Step-by-Step:
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Harvest a single crystal (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a cryoloop using perfluoropolyether oil to prevent atmospheric degradation.
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Transfer the loop immediately to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.
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Execute data collection using Cu K α radiation. Copper radiation is preferred over Molybdenum for light-atom structures (C, H, N, O, F) as it significantly enhances scattering intensity and anomalous dispersion signals.
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Self-Validation Checkpoint: During data reduction, the internal agreement factor ( Rint ) of symmetrically equivalent reflections must be <0.05 . A higher value indicates poor crystal quality, severe absorption issues, or radiation damage.
Phase 3: Structure Solution and Refinement
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Causality: High-resolution structural models require rigorous mathematical refinement to ensure the calculated model perfectly matches the observed electron density map.
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Step-by-Step:
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Solve the phase problem using dual-space algorithms (e.g., SHELXT).
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Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). Assign anisotropic displacement parameters (ellipsoids) to all non-hydrogen atoms.
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Place hydrogen atoms in calculated positions and refine using a riding model to maintain ideal geometry.
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Self-Validation Checkpoint: The structure is officially validated when the final R1 value is <5% (for I>2σ(I) ), the Goodness-of-Fit (S) is between 0.95 and 1.05, and the maximum residual electron density peak is <0.5 e/A˚3 .
Figure 2: Standardized SCXRD workflow for the structural determination of fluorinated indoles.
References
- NextSDS. "2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one - Chemical Substance Information (CAS 1694420-45-5)." NextSDS Substance Database.
- Organic & Biomolecular Chemistry. "Synthesis and X-ray analysis of 2,2-dichloro-1-(1-methyl-1H-indol-3-yl)ethanones." RSC Publishing.
- Journal of Medicinal Chemistry. "From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides." ACS Publications.
- Chemical Science. "Chemo-, Regio-, and Stereoselective Tetrafunctionalization of Fluoroalkynes Enables Divergent Synthesis of Azacycles." RSC Publishing.
